Oleyl oleate
Overview
Description
Oleyl oleate is a liquid wax ester synthesized through the esterification of oleic acid and oleyl alcohol. It is a compound of interest due to its applications in various industries, including cosmetics, lubricants, and pharmaceuticals. The enzymatic synthesis of oleyl oleate has been optimized to achieve high yields, highlighting its potential as a sustainable alternative to traditional chemical synthesis methods .
Synthesis Analysis
The synthesis of oleyl oleate has been performed using immobilized lipase from Candida antarctica, which catalyzes the esterification of oleic acid with oleyl alcohol under optimized conditions. Factors such as reaction time, solvent polarity, temperature, enzyme amount, and molar ratio of substrates have been carefully adjusted to maximize the yield, achieving more than 95% liquid wax esters . Similarly, Candida rugosa lipase immobilized on macroporous resin has been used in a solvent-free system, with the immobilization process enhanced by cross-linking with aldehyde-dextran. The optimal conditions identified include a molar ratio of 1:1 for oleic acid to oleyl alcohol, a reaction temperature of 40°C, and a 12-hour reaction time, resulting in a high yield of 92.6% .
Molecular Structure Analysis
Oleyl oleate is characterized by the presence of a long hydrocarbon chain with a double bond derived from oleic acid, and an ester linkage formed during the esterification process. The molecular structure of oleyl oleate allows for the formation of self-assembled structures and contributes to its physical properties, such as viscosity and phase behavior .
Chemical Reactions Analysis
The chemical reactivity of oleyl oleate is influenced by the presence of the double bond in the oleic acid moiety. This double bond can undergo various reactions, including ozonolysis, which leads to the formation of multiple products such as nonanal, nonanoic acid, 9-oxononanoic acid, and azelaic acid. These reactions are important for understanding the behavior of oleic acid in atmospheric conditions and its role in aerosol formation . Additionally, the double bonds in oleate side-chains can be modified through thiol-ene reactions, allowing for post-polymerization functionalization and the creation of diverse macromolecular structures with potential applications in various industries .
Physical and Chemical Properties Analysis
Oleyl oleate exhibits improved low-temperature properties compared to olefinic oleochemicals, as indicated by pour point and cloud point measurements. Its thermo-oxidative stability has been assessed using pressurized differential scanning calorimetry and thin film micro oxidation methods, showing enhanced stability. The lubricant properties of oleyl oleate derivatives have been evaluated, demonstrating good anti-wear and friction-reducing properties. The surface tension of these materials varies with the size of the side chain branches, influencing their potential applications as lubricating oil or fuel additives . The physicochemical properties of oleic acid/oleate assemblies have also been characterized, revealing that the microviscosity and membrane properties of these assemblies can be modulated by pH changes .
Scientific Research Applications
1. Biosynthesis and Applications
Oleyl oleate, a synthetic analogue of jojoba oil, has been explored for its potential in various applications. Research demonstrates its production through lipase-catalyzed esterification, using oleic acid and oleyl alcohol in solvent-free systems. This process mimics the natural synthesis of wax esters in jojoba oil, potentially offering a sustainable alternative for commercial use. However, it's noted that the emulsifying capacity of synthesized oleyl oleate is lower than some common agents, and it does not exhibit antimicrobial activity (Lopes, Duarte, & Macedo, 2011).
2. Effects on Cell Function and Health
Studies have investigated the impact of oleyl oleate on various cellular functions. For example, research has shown that oleate can prevent endothelial activation, a key factor in atherogenesis, by inhibiting the expression of adhesion molecules and modulating gene expression. This suggests a potential protective role of oleic acid in cardiovascular health (Carluccio et al., 1999). Additionally, oleate has been found to have protective effects against insulin resistance and inflammation in skeletal muscle cells, mediated through AMP-activated protein kinase (AMPK), highlighting its potential in managing type 2 diabetes (Salvadó et al., 2013).
3. Role in Lipid Metabolism and Disease
Oleyl oleate has been implicated in studies related to lipid metabolism and associated diseases. For example, research indicates that oleate can inhibit the binding of low-density lipoproteins to receptors, affecting lipid catabolism and potentially influencing cardiovascular disease pathways (Bihain et al., 1989). Furthermore, oleate's potential in cancer therapy has been explored, as demonstrated by studies showing that oleuropein, a derivative, potentiates the cytotoxicity of certain chemotherapies against melanoma cells, suggesting a role in cancer treatment strategies (Ruzzolini et al., 2018).
Safety And Hazards
Oleyl oleate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . After skin contact, it is recommended to immediately wash with water and soap and rinse thoroughly . If skin irritation continues, consult a doctor .
Future Directions
Oleyl oleate has potential applications as a non-oily emollient in cosmetic creams and lotions, as a pigment dispersing agent in sunscreens, make-up removers, foundations, and/or tinted moisturisers . It gives a light cushioned feeling to the skin . The beneficial effects of olive oil may be related to the actions of OEA . New evidence suggests that oleic acid may influence epigenetic mechanisms, opening a new avenue in the exploration of therapies based on these mechanisms .
properties
IUPAC Name |
[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARWIPMJPCRCTP-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893537 | |
Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl oleate | |
CAS RN |
3687-45-4 | |
Record name | Oleyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleyl oleate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-octadec-9-enyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oleyl oleate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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